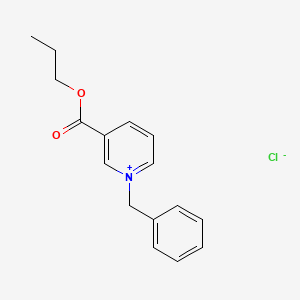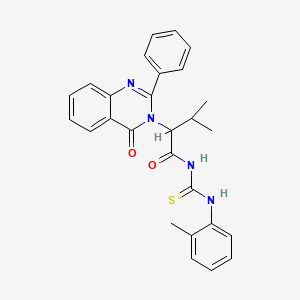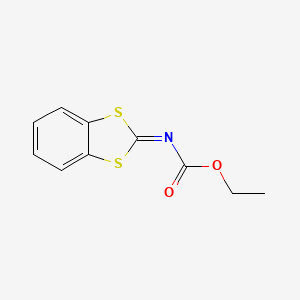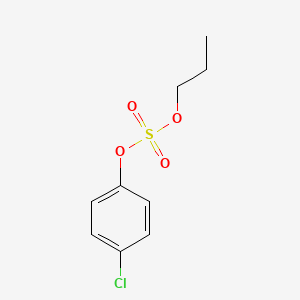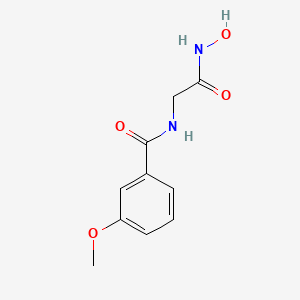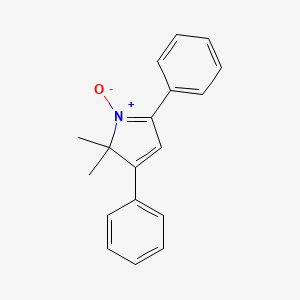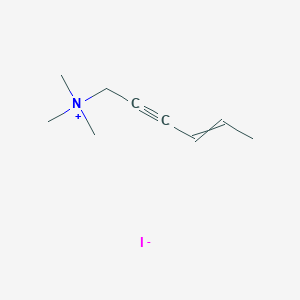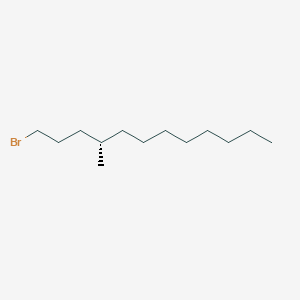
(4S)-1-Bromo-4-methyldodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-Bromo-4-methyldodecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, with a methyl group attached to the fourth carbon in the S-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Bromo-4-methyldodecane can be achieved through several methods. One common approach involves the bromination of (4S)-4-methyldodecane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-1-Bromo-4-methyldodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
(4S)-1-Bromo-4-methyldodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-1-Bromo-4-methyldodecane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromododecane: Lacks the methyl group at the fourth carbon.
4-Methyldodecane: Lacks the bromine atom.
1-Chloro-4-methyldodecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-1-Bromo-4-methyldodecane is unique due to the presence of both a bromine atom and a methyl group in the S-configuration, which imparts specific reactivity and stereochemistry. This makes it a valuable compound for stereoselective synthesis and applications requiring precise molecular configurations.
Eigenschaften
CAS-Nummer |
67214-66-8 |
|---|---|
Molekularformel |
C13H27Br |
Molekulargewicht |
263.26 g/mol |
IUPAC-Name |
(4S)-1-bromo-4-methyldodecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
JRMLZJVSKZRTDK-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCCCCC[C@H](C)CCCBr |
Kanonische SMILES |
CCCCCCCCC(C)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



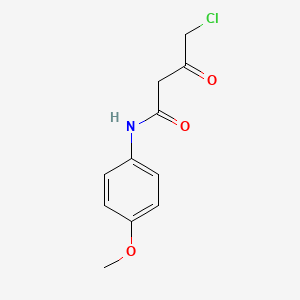
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
